Gal-1-4-glcnac-1-3-fuc
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160243-25-4 |
|---|---|
Molecular Formula |
C25H46N2O15 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |
InChI Key |
VRXKBBPRDGIBPB-BEMBIUEJSA-N |
SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Other CAS No. |
160243-25-4 |
Synonyms |
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |
Origin of Product |
United States |
Structural Characterization and Advanced Analytical Methodologies for Gal 1 4 Glcnac 1 3 Fuc
Advanced Spectrometric Approaches
Mass Spectrometry (MS) Techniques for Glycan Analysis
Mass spectrometry has become an indispensable tool in glycomics due to its high sensitivity, speed, and ability to analyze complex mixtures. consensus.app Various ionization and fragmentation methods are employed to glean detailed structural information from minute amounts of sample.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight of glycans. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the glycan. This produces predominantly singly-charged molecular ions, simplifying spectral interpretation. mdpi.com For Gal-1-4-GlcNAc-1-3-Fuc, a MALDI-TOF spectrum would primarily show a single major peak corresponding to the mass of the sodiated adduct [M+Na]⁺. The high-throughput nature of MALDI-TOF MS makes it ideal for screening complex biological samples for the presence of specific glycan compositions. plos.orgelicityl-oligotech.com Chemical derivatization, such as permethylation, is often used to enhance sensitivity and provide more structural information during subsequent fragmentation experiments. ucdavis.edu
A typical MALDI-TOF MS analysis of a complex biological sample would reveal a series of peaks, each representing a different glycan composition. plos.org The presence of a peak corresponding to the calculated mass of the fucosylated trisaccharide would indicate its potential presence in the mixture.
| Component | Monoisotopic Mass (Da) | Calculated [M+Na]⁺ (m/z) |
|---|---|---|
| Galactose (Gal) | 180.0634 | 532.1908 |
| N-acetylglucosamine (GlcNAc) | 221.0950 | |
| Fucose (Fuc) | 146.0579 |
Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is crucial for sequencing oligosaccharides and differentiating isomers. ucdavis.edu In CID, precursor ions selected from the initial MS scan are fragmented by collision with an inert gas. The resulting product ions provide information about the monosaccharide sequence and branching patterns. Fucosylated glycans exhibit characteristic fragmentation patterns under CID, with the bond linking fucose to the core structure being particularly labile. nih.gov
The fragmentation of sodiated this compound would be expected to yield a series of B, Y, C, and Z ions, following the Domon and Costello nomenclature. A prominent fragmentation pathway for fucosylated oligosaccharides is the neutral loss of the fucose residue. nih.govnih.gov The relative intensities of different fragment ions can help distinguish between linkage isomers. For instance, the fragmentation patterns of isomers where fucose is linked at different positions on the galactose or GlcNAc residue would produce distinct sets of product ions, allowing for their differentiation. acs.orgnih.gov Studies on fucosylated disaccharides, such as Fuc-β-(1→3)-GlcNAc, show that CID can preserve the anomeric configuration of the fragments, providing further structural detail. fu-berlin.denih.gov
Expected Key CID Fragments for [this compound + Na]⁺:
Glycosidic Bond Cleavages: Dominant Y- and B-ions resulting from the cleavage of the Gal-GlcNAc and GlcNAc-Fuc linkages.
Fucose Loss: A significant neutral loss of 146 Da, corresponding to the fucose residue, is a hallmark of fucosylated glycans. nih.gov
Cross-ring Fragments: Less common under low-energy CID, but can provide linkage information.
Electronic Excitation Dissociation (EED) is a powerful fragmentation technique that provides more extensive structural information compared to CID. researchgate.net EED involves irradiating precursor ions with high-energy electrons, leading to electronic excitation and subsequent fragmentation. researchgate.net This method generates a richer variety of fragment ions, including numerous cross-ring cleavages that are often absent in CID spectra. fu-berlin.de These cross-ring fragments are invaluable for unambiguously determining the linkage positions between monosaccharide units. nih.gov
For this compound, an EED spectrum would be expected to show not only the glycosidic bond cleavages seen in CID but also diagnostic cross-ring fragments. For example, specific fragments could confirm the 1-4 linkage between galactose and GlcNAc and the 1-3 linkage between the core structure and fucose. EED is applicable to singly charged ions, making it compatible with MALDI, and it can provide detailed structural information in a single MS/MS stage, which is advantageous for analyzing complex mixtures separated by liquid chromatography (LC). nih.govnih.gov
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a rapidly emerging technique for the analysis of complex glycan mixtures. acs.org IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to MS. nih.gov This allows for the resolution of isomers—including anomers, linkage isomers, and constitutional isomers—that are indistinguishable by mass alone. ucdavis.eduresearchgate.net
In an IMS-MS experiment, each glycan isomer has a characteristic drift time, which can be converted to a rotationally averaged collision cross-section (CCS). The CCS is a robust physical parameter that reflects the three-dimensional shape of the ion. medchemexpress.com For a mixture containing this compound and its isomers (e.g., with a 1-2 or 1-4 fucosyl linkage), IMS could potentially separate them based on subtle differences in their gas-phase conformations. Comparing experimental CCS values to a database of known standards or theoretical calculations can significantly increase the confidence in structural assignments. uu.nl The combination of LC, IMS, and MS/MS provides a powerful platform for resolving and characterizing the isomeric complexity of biological glycomes. nih.gov
| Analytical Technique | Key Information Provided for this compound |
|---|---|
| MALDI-TOF MS | Accurate molecular weight and composition confirmation. |
| CID MS/MS | Monosaccharide sequence, branching, and differentiation from some linkage isomers via characteristic fragment ions (e.g., fucose loss). |
| EED MS/MS | Detailed linkage information through diagnostic cross-ring cleavages. |
| IMS-MS | Separation from other isomers based on shape (Collision Cross Section) and increased confidence in identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the primary structure of oligosaccharides in solution, including the anomeric configuration (α or β) and the position of glycosidic linkages. nih.govrsc.org While MS provides information on mass and sequence, NMR offers detailed insight into the covalent structure and conformation.
For the structural elucidation of this compound, a suite of 1D and 2D NMR experiments is required. The anomeric protons (H-1) of each monosaccharide residue resonate in a distinct region of the ¹H NMR spectrum, providing information on the number of residues and their anomeric configurations.
2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all the ¹H and ¹³C signals and to establish connectivity between residues. elicityl-oligotech.com The HMBC experiment is particularly crucial as it shows correlations between protons and carbons that are two or three bonds apart, allowing for the direct identification of atoms involved in the glycosidic linkage. For example, a correlation between the anomeric proton of fucose (Fuc H-1) and the C-3 of galactose (Gal C-3) would definitively establish the Fuc(α1-3)Gal linkage.
The following table presents assigned ¹H and ¹³C chemical shifts for 3-Fucosyllactose (Fuc(α1-3)Gal(β1-4)Glc), a close structural analogue of the target compound. The data are indicative of the chemical shifts expected for the Gal-Fuc portion of the molecule.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| α-L-Fuc | 1 | 5.10 (d) | 98.5 |
| 2 | - | 66.5 | |
| 3 | - | 68.4 | |
| 4 | - | 70.9 | |
| 5 | - | 66.4 | |
| 6 (CH₃) | 1.07-1.13 (d) | 15.2 | |
| β-D-Gal | 1 | 4.37 (d) | 102.5 |
| 2 | - | 72.4 | |
| 3 | - | 81.5 | |
| 4 | - | 68.5 | |
| 5 | - | 75.4 | |
| 6 | - | 61.0 | |
| Glc (α/β anomers) | 1 | 5.35 (d, α) / 4.64 (d, β) | 92.1 (α) / 95.8 (β) |
| 2 | - | 72.3 (α) / 74.5 (β) | |
| 3 | - | 72.7 (α) / 75.5 (β) | |
| 4 | - | 81.4 (α) / 77.0 (β) | |
| 5 | - | 70.7 (α) / 75.3 (β) | |
| 6 | - | 60.5 (α) / 61.4 (β) |
Data adapted from studies on 3-Fucosyllactose in D₂O. Note: Chemical shifts can vary slightly depending on experimental conditions. The presence of GlcNAc instead of Glc would alter the shifts for that residue, particularly at the C-2 position (around 54-55 ppm) and its attached proton.
High-Resolution Chromatographic Separation Techniques
High-resolution chromatography is indispensable for the analysis of fucosylated oligosaccharides. The subtle structural differences, such as linkage and branching, require powerful separation methods to resolve isomers and provide accurate characterization.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool in glycan analysis. Depending on the stationary and mobile phases, different modes of HPLC can be employed to achieve separation based on various physicochemical properties of the glycans.
Normal-phase (NP) HPLC separates molecules based on their polarity. It typically uses a polar stationary phase and a non-polar mobile phase. For glycan analysis, this technique is highly effective as it resolves glycans based on hydrophilicity, which is primarily determined by their size, as well as by arm specificity and linkage. qa-bio.com Samples are applied to the column in an organic solvent and then eluted with an increasing concentration of an aqueous buffer. sigmaaldrich.com This approach exploits the subtle differences in hydrophilicity between individual glycans to achieve high resolution. sigmaaldrich.com
To enhance detection sensitivity, glycans are often chemically derivatized with fluorescent labels such as 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA) prior to analysis. qa-bio.comresearchgate.net The ability to analyze both neutral and sialylated glycans in a single chromatographic run makes NP-HPLC a valuable technique for profiling complex glycan pools. sigmaaldrich.com
Table 1: Example of Normal-Phase HPLC Conditions for Labeled Oligosaccharide Analysis
| Parameter | Condition | Source |
| Column | Cosmosil 5-MS column (4.6 mm I.D. x 250 mm L) | researchgate.net |
| Mobile Phase A | 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.4) | researchgate.net |
| Mobile Phase B | Acetonitrile (B52724)/Solvent A (4:1, v/v) | researchgate.net |
| Gradient | 0 min 70% B; 5 min 70% B; 180 min 5% B; 185 min 5% B | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | Fluorescence (Excitation: 360 nm, Emission: 425 nm) | researchgate.net |
Reversed-phase (RP) HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is another widely used method for glycan separation. researchgate.net For native glycans, which are highly polar, retention can be poor. Therefore, derivatization with a hydrophobic tag is often employed to increase retention on the hydrophobic stationary phase. researchgate.net The separation is based on the noncovalent association between the nonpolar stationary phase and the nonpolar parts of the analyte. researchgate.net
RP-HPLC has been successfully used to analyze products containing the Gal-1-4(Fuc-1-3)GlcNAc structure. In one study, [3H]Gal-labeled oligosaccharides were assembled on a GlcNAc-1-3Gal-naphthalenemethanol primer and analyzed by RP-HPLC. nih.gov The results suggested the formation of a structure identified as Gal-1-4(Fuc-1-3)GlcNAc-1-3Gal-NM. nih.gov Furthermore, RP-HPLC coupled with mass spectrometry is a powerful tool for identifying glycoproteins carrying the sialyl Lewis x antigen, a structure closely related to this compound. oup.comnih.govresearchgate.net The use of extra-long C18 columns (e.g., 500 mm) has been shown to successfully separate core-fucosylated and branch-fucosylated isomers that would otherwise co-elute on shorter, traditional columns. tosohbioscience.com
Table 2: Application of Reversed-Phase HPLC in Fucosylated Glycan Analysis
| Application | Key Finding | Source |
| Analysis of [3H]Gal-labeled oligosaccharides | Suggested the structure Gal-1-4(Fuc-1-3)GlcNAc-1-3Gal-NM for the major neutral product. | nih.gov |
| Site localization of sialyl Lewis x | RP-HPLC coupled to ESI-MS/MS identified glycopeptides containing the sialyl Lewis x antigen. | oup.comnih.gov |
| Isomer Separation | An extra-long (500 mm) C18 column successfully resolved core- and branch-fucosylated N-glycan isomers. | tosohbioscience.com |
Porous graphitized carbon (PGC) liquid chromatography is a powerful technique for the detailed structural analysis of complex carbohydrates. nih.gov PGC columns are effective in separating a wide range of oligosaccharides, including neutral and acidic structures, without the need for derivatization. nih.gov The separation mechanism on PGC is based on the size and three-dimensional structure of the oligosaccharides. nih.gov Planar structures, such as β-(1,4)-linked gluco-oligosaccharides, are retained more strongly than more complex, three-dimensional structures. nih.gov
This technique is particularly adept at separating isomeric glycan structures, which is a significant challenge in glycomics. oup.comnih.gov PGC-LC coupled to mass spectrometry (MS) has become one of the most effective methods for the global analysis of glycans in complex biological samples. oup.comnih.gov The extensive chromatographic separation of isomers combined with the structural information from fragmentation in negative mode MS allows for detailed elucidation. oup.comnih.gov
Table 3: Characteristics of PGC-LC for Glycan Analysis
| Feature | Description | Source |
| Stationary Phase | Porous Graphitized Carbon (PGC) | oup.comnih.govnih.gov |
| Separation Principle | Retention based on analyte size, linkage type, and 3D structure. | nih.gov |
| Key Advantage | Excellent separation of isomeric glycan structures. | oup.comnih.gov |
| Common Coupling | Mass Spectrometry (MS) for structural elucidation. | oup.comnih.govnih.gov |
| Analyte State | Can be used for native, underivatized oligosaccharides. | nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for the separation of highly polar compounds like glycans. sigmaaldrich.com HILIC uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of aqueous solvent. nih.gov In contrast to reversed-phase chromatography, increasing the organic solvent concentration leads to longer retention of solutes. nih.gov
HILIC provides excellent resolution and good peak shapes for complex oligosaccharide mixtures and is highly compatible with mass spectrometry, as the high organic content of the mobile phase enhances ionization and sensitivity. sigmaaldrich.com This technique has been successfully used to separate and characterize various oligosaccharides, including human milk oligosaccharides (HMOs) which include fucosylated structures like 2'-fucosyllactose (B36931) and 3-fucosyllactose. HILIC has demonstrated the ability to separate glycans that differ only in their branching or linkage positions.
Table 4: Overview of HILIC-LC for Oligosaccharide Separation
| Parameter | Detail | Source |
| Technique Principle | Partitioning of polar analytes between a water-enriched layer on the stationary phase and a high-organic mobile phase. | nih.govsigmaaldrich.com |
| Stationary Phases | Amide-bonded, amino-bonded, or other polar phases. | nih.gov |
| Mobile Phases | High percentage of acetonitrile with an aqueous buffer. | nih.govsigmaaldrich.com |
| Key Applications | Separation of polar and hydrophilic compounds like carbohydrates, including fucosylated isomers. | nih.gov |
| Advantages | Good resolution for complex mixtures, compatibility with MS detection. | sigmaaldrich.com |
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. For neutral glycans, derivatization with a charged, fluorescent tag is often necessary to impart a charge and enable detection. This method offers fast, simple, and sensitive determination of disaccharides derived from total glycosaminoglycans in a single run.
CE has been employed in innovative ways for glycan structural analysis. For instance, a method integrating an enzyme (β(1-4)-galactosidase) and a lectin within stationary nanogel zones in a capillary has been developed. researchgate.net This approach allows for the specific detection of galactose residues with a β(1-3)-linkage, distinguishing them from the more common β(1-4) linkage found in structures like Galβ(1-4)GlcNAc. researchgate.net This strategy combines the high resolving power of CE with the specificity of biological reagents to provide detailed structural insights into glycan composition and linkage. researchgate.net
Table 5: Features of Capillary Electrophoresis for Glycan Analysis
| Feature | Description | Source |
| Separation Principle | Differential migration of analytes in an electric field based on charge-to-size ratio. | |
| Resolution | High separation efficiency and resolution. | |
| Sample Requirement | Requires very small sample volumes. | |
| Derivatization | Often required for neutral glycans to introduce charge and a detectable label. | |
| Advanced Applications | Integration with enzymes and lectins in-capillary for specific structural determination. | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
Development of Integrated Analytical Platforms for Comprehensive Glycan Profiling
The comprehensive analysis of complex glycan structures, such as fucosylated oligosaccharides, necessitates a multi-faceted approach that integrates various analytical techniques. nih.gov Stand-alone methods are often insufficient for complete structural elucidation, leading to the development of integrated platforms that combine high-resolution separation, advanced mass spectrometry, and sophisticated bioinformatics tools. These platforms aim to provide a holistic view of the glycome, encompassing identification, quantification, and site-specific analysis of glycans.
An integrated analytical pipeline typically begins with the separation of glycoproteins or released glycans. nih.gov High-performance liquid chromatography (HPLC) is a cornerstone of this stage, with different column chemistries employed to resolve complex mixtures. thermofisher.com Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating both neutral and sialylated glycans in a single run. thermofisher.com For more in-depth analysis, two-dimensional HPLC (2D-HPLC), often combining anion-exchange chromatography (AEX) with reversed-phase (RP) chromatography, can be used to fractionate intact proteins before further analysis. nih.gov
Mass spectrometry (MS) is the central analytical technique in these platforms. oup.com Methodologies like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are coupled with mass analyzers capable of multistage tandem mass spectrometry (MS/MS or MSn). nih.govoup.com This allows for detailed fragmentation analysis, which is crucial for determining glycan composition, sequence, and linkage information. nih.govoup.com High-resolution accurate-mass (HR/AM) instruments provide the precision needed to distinguish between isobaric glycan structures. thermofisher.com
The final, critical component of these integrated platforms is a suite of bioinformatics tools. nih.govoup.com Custom-built data analysis pipelines, such as the Glycome Analytics Platform (GAP) or the Intact Glycopeptide Analysis Pipeline (IGAP), are designed to process the large datasets generated by MS experiments. nih.govoup.com These tools automate the identification of glycopeptides, determine glycan compositions from fragmentation patterns, and match findings against glycan databases like KEGG GLYCAN. nih.govoup.com This integration of separation, mass spectrometry, and bioinformatics enables a more thorough and high-throughput approach to glycan profiling. nih.gov
Table 1: Components of an Integrated Glycan Analysis Platform
| Component | Technique/Tool | Purpose | Reference |
|---|---|---|---|
| Separation | High-Performance Liquid Chromatography (HPLC) | Resolves complex mixtures of glycoproteins or glycans. | thermofisher.com |
| 2D-HPLC (e.g., AEX followed by RP) | Provides higher resolution fractionation of intact proteins. | nih.gov | |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates neutral and charged glycans in a single analysis. | thermofisher.com | |
| Analysis | Mass Spectrometry (MS) | Determines mass-to-charge ratio for glycan identification. | oup.com |
| MALDI-TOF MS/MS | Used for profiling and structural analysis of released glycans. | oup.com | |
| LC-ESI-MS/MSn | Enables detailed fragmentation analysis of glycopeptides for sequencing and linkage determination. | nih.gov | |
| Data Processing | Bioinformatics Pipelines (e.g., GAP, IGAP) | Automates the processing of MS data for glycan and glycoprotein (B1211001) identification. | nih.govoup.com |
| Glycan Databases (e.g., KEGG GLYCAN) | Provides a reference library for matching and annotating identified glycan structures. | oup.com |
Challenges in the Definitive Structural Elucidation of Fucosylated Oligosaccharides
The structural characterization of fucosylated oligosaccharides presents significant analytical challenges due to their inherent complexity. nih.gov A primary difficulty lies in the existence of numerous isomers. Fucose can be attached to the core glycan structure via different linkages, such as α(1,2), α(1,3), α(1,4), or α(1,6), resulting in isomers that are often difficult to separate and distinguish using conventional methods. nih.gov The presence of other monosaccharides and varied branching patterns further contributes to this isomeric complexity.
Mass spectrometry, while powerful, faces limitations in differentiating these isomers, as they possess identical masses. Distinguishing between Lewis antigens, for example, which differ in the linkage of fucose, requires advanced MS techniques. nih.gov Isomer-specific tandem mass spectroscopy (MS/MS) and multi-stage fragmentation (MSn) are essential to generate unique fragmentation patterns that can help identify specific linkages. oup.comoup.com However, the fucose linkage itself can be labile, and its loss during fragmentation can complicate spectral interpretation.
Another challenge is the often low abundance of specific fucosylated structures within a complex biological sample. oup.comoup.com This necessitates highly sensitive analytical methods and often requires enrichment strategies to isolate these glycans before analysis. researchgate.net Furthermore, the complete elucidation of a structure often cannot be achieved by a single technique. A combination of methods is typically required, including enzymatic digestion with specific exoglycosidases to selectively cleave certain linkages, followed by MS or HPLC analysis to confirm the structural arrangement. oup.comoup.com The integration of ion mobility spectrometry (IMS) with mass spectrometry has also emerged as a powerful tool, as it can separate isomers based on their different shapes and sizes (collision cross-section) in the gas phase, providing an additional dimension of structural information. nih.gov
Table 2: Challenges and Methodologies in Fucosylated Oligosaccharide Analysis
| Challenge | Description | Analytical Approach | Reference |
|---|---|---|---|
| Isomerism | Multiple possible linkage positions (e.g., α(1,2), α(1,3), α(1,4)) for fucose lead to numerous structural isomers with the same mass. | Isomer-specific tandem MS, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), Targeted exoglycosidase digestion. | oup.comnih.govoup.com |
| Low Abundance | Specific fucosylated glycans are often present in very small quantities within complex biological mixtures. | High-sensitivity mass spectrometry, Glycan enrichment techniques. | oup.comoup.comresearchgate.net |
| Linkage Lability | The fucosyl bond can be prone to cleavage during mass spectrometry analysis, complicating spectral interpretation. | Optimization of MS fragmentation conditions (e.g., collision energy). | nih.gov |
| Structural Complexity | The presence of branching and other monosaccharide modifications adds layers of complexity to the overall structure. | Multi-stage fragmentation (MSn), Combination of enzymatic digestion and chromatographic separation. | nih.govoup.com |
Biosynthesis Pathways and Enzymatic Mechanisms of Gal 1 4 Glcnac 1 3 Fuc
Fundamental Principles of Glycan Biosynthesis
The synthesis of glycans, including the fucosylated structure Gal-1-4-GlcNAc-1-3-Fuc, is governed by principles that distinguish it from the template-driven synthesis of proteins and nucleic acids.
Unlike the synthesis of DNA, RNA, and proteins, which follow a direct template, glycan biosynthesis is a non-template-driven process. The final structure of a glycan is not determined by a pre-existing molecule but rather by the sequential action of a series of enzymes. nih.govchromatographytoday.comresearchgate.net This enzymatic assembly line is influenced by factors such as the expression and activity of specific glycosyltransferases, the availability of precursor molecules, and the protein's transit time through the different cellular compartments. nih.gov The absence of a template allows for a vast diversity of glycan structures, each with potentially unique biological functions.
The synthesis of N-linked glycans, for instance, begins in the endoplasmic reticulum with the creation of a dolichol-linked precursor oligosaccharide. researchgate.net This precursor is then transferred to a protein and undergoes modifications as it moves through the Golgi apparatus, where a variety of enzymes can act upon it. researchgate.net
Glycosylation reactions are highly organized within the cell, primarily occurring in the Golgi apparatus. cell.comnih.gov The Golgi is composed of a series of flattened, membrane-enclosed sacs called cisternae, which are functionally distinct and organized into cis-, medial-, and trans-Golgi compartments. cell.combyjus.com This compartmentalization creates an assembly line where proteins are sequentially modified as they transit through the Golgi stack. cell.comnih.gov
Enzymes involved in the early stages of N-glycan processing are typically located in the cis- and medial-Golgi, while those responsible for later modifications, such as fucosylation, are found in the trans-Golgi and the trans-Golgi network (TGN). cell.comnih.gov This spatial separation ensures that glycosylation reactions occur in a specific order, leading to the formation of mature and functional glycans. nih.gov The proper localization of these enzymes is maintained through a combination of retention and retrieval mechanisms. cell.com
Precursor Sugar Nucleotide Metabolism Pertinent to Fucosylation
The synthesis of this compound is critically dependent on the availability of activated sugar donors, known as nucleotide sugars. These high-energy molecules are synthesized through specific metabolic pathways.
Guanosine (B1672433) diphosphate-L-fucose (GDP-L-Fuc) is the universal fucose donor for all fucosylation reactions, catalyzed by enzymes called fucosyltransferases. oup.comoup.com In mammalian cells, GDP-L-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway. oup.comnih.govreactome.orgresearchgate.net
The de novo pathway is the major source of GDP-L-fucose, with studies indicating it contributes to over 90% of the cellular pool. oup.comresearchgate.net This pathway begins with GDP-mannose, which is converted to GDP-L-fucose in a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein). oup.comnih.govresearchgate.net The salvage pathway, on the other hand, synthesizes GDP-L-fucose from free fucose that may be derived from extracellular sources or from the breakdown of glycoproteins. oup.comnih.govresearchgate.net This pathway involves the action of fucokinase and GDP-L-fucose pyrophosphorylase. nih.govresearchgate.net
| Pathway | Starting Substrate | Key Enzymes | Significance |
|---|---|---|---|
| De Novo Pathway | GDP-D-Mannose | GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) | Major source of cellular GDP-L-Fucose (>90%) |
| Salvage Pathway | L-Fucose | Fucokinase (Fuk), GDP-L-fucose pyrophosphorylase (Fpgt) | Alternative source from extracellular or lysosomal fucose |
Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) is an essential precursor for the synthesis of many complex carbohydrates and is produced by the hexosamine biosynthesis pathway (HBP). researchwithrutgers.comfrontiersin.orgnih.govnih.gov This pathway integrates nutrients from glucose, amino acid, fatty acid, and nucleotide metabolism to generate UDP-GlcNAc. researchwithrutgers.comfrontiersin.org
The HBP begins with the conversion of fructose-6-phosphate (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). frontiersin.orgresearchgate.net Subsequent enzymatic steps involving glucosamine-6-phosphate N-acetyltransferase, N-acetylglucosamine-phosphate mutase, and UDP-N-acetylglucosamine pyrophosphorylase lead to the final production of UDP-GlcNAc. frontiersin.orgresearchgate.net A salvage pathway also exists that can generate UDP-GlcNAc from glucosamine or N-acetylglucosamine. nih.govresearchgate.net
| Enzyme | Reaction Catalyzed |
|---|---|
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate + Glutamine → Glucosamine-6-phosphate + Glutamate |
| Glucosamine-6-phosphate N-acetyltransferase (GNA) | Glucosamine-6-phosphate + Acetyl-CoA → N-acetylglucosamine-6-phosphate + CoA |
| N-acetylglucosamine-phosphate mutase (AGM) | N-acetylglucosamine-6-phosphate ↔ N-acetylglucosamine-1-phosphate |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | N-acetylglucosamine-1-phosphate + UTP → UDP-N-acetylglucosamine + PPi |
Uridine diphosphate-galactose (UDP-Gal) is the activated form of galactose required for its incorporation into glycans. wikipedia.org The primary pathway for UDP-Gal synthesis is the Leloir pathway. nih.gov In this pathway, galactose is first phosphorylated by galactokinase to form galactose-1-phosphate. nih.gov Subsequently, the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. nih.gov
An alternative route for UDP-galactose synthesis is through the epimerization of UDP-glucose, a reaction catalyzed by UDP-galactose 4'-epimerase (GALE). nih.govresearchgate.net This reversible reaction allows for the interconversion of UDP-glucose and UDP-galactose, thereby connecting their metabolic pools. researchgate.net
Characterization of Glycosyltransferases in Fucosylation and Glycan Chain Elongation
The biosynthesis of complex carbohydrate structures, or glycans, is a fundamental biological process orchestrated by a large family of enzymes known as glycosyltransferases. nih.govnih.gov These enzymes are responsible for the sequential addition of monosaccharide units from an activated sugar donor to an acceptor molecule, which can be a growing glycan chain, a protein, or a lipid. nih.gov Fucosylation, the attachment of a fucose sugar residue, is a critical terminal modification in the synthesis of many important glycans. This process is catalyzed by a specific class of glycosyltransferases called fucosyltransferases (FUTs). nih.govoup.com FUTs transfer fucose from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to various acceptor molecules, including glycoproteins and glycolipids. nih.govresearchgate.net The specific expression patterns and distinct substrate specificities of these enzymes lead to the creation of a diverse array of fucosylated structures, which play crucial roles in cellular recognition, cell adhesion, and immune responses. frontiersin.orgresearchgate.net
Fucosyltransferases (FUTs) Catalyzing Fucose Transfer
Fucosyltransferases are a family of enzymes that catalyze the final step in the synthesis of a wide range of fucosylated glycoconjugates. oup.com In mammals, 13 FUTs have been identified, which are classified based on the type of glycosidic linkage they form (e.g., α1,2-, α1,3/4-, α1,6-). nih.govmdpi.com These enzymes are typically type II transmembrane proteins located in the Golgi apparatus, where glycan maturation occurs. nih.gov Each FUT exhibits a unique, though sometimes overlapping, acceptor substrate specificity, which allows for the synthesis of specific fucosylated epitopes on the cell surface. oup.comfrontiersin.org The coordinated action of these enzymes is essential for generating the complex glycan structures, such as the Lewis antigens, that are vital for normal biological functions. oup.com
Alpha-(1,3)-Fucosyltransferases (e.g., FUT3, FUT4, FUT5, FUT7, FUT9)
A key group of FUTs involved in the biosynthesis of Lewis antigens are the α(1,3)-fucosyltransferases. In humans, this group includes several enzymes, notably FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9. nih.govnih.gov These enzymes catalyze the transfer of a fucose residue from GDP-fucose to the C3 hydroxyl group of an N-acetylglucosamine (GlcNAc) residue within a glycan chain. nih.govoup.com While they share a common function, these enzymes have distinct expression patterns, substrate specificities, and kinetic properties, leading to the differential expression of fucosylated antigens in various tissues and developmental stages. oup.comnih.govoup.com For instance, FUT9 has a significantly different amino acid sequence compared to the other human α1,3FUTs, suggesting a unique substrate specificity. oup.com
The activity of α(1,3)-fucosyltransferases is highly dependent on the structure of the acceptor substrate, particularly the terminal N-acetylglucosamine (GlcNAc) residue. oup.com These enzymes primarily recognize the Type 2 lactosamine structure (Galβ1-4GlcNAc) as an acceptor. mdpi.com However, their efficiency can be influenced by modifications to this core structure, such as the presence of a sialic acid residue.
Different α(1,3)-FUTs show distinct preferences for sialylated versus non-sialylated acceptors. mdpi.com
FUT4 and FUT9 strongly prefer non-sialylated Type 2 acceptors to synthesize the Lewis X (LeX) epitope. mdpi.comnih.govoup.com
FUT7 is highly specific for sialylated Type 2 acceptors, making it the primary enzyme for Sialyl Lewis X (sLeX) synthesis. mdpi.comnih.govnih.gov It shows almost no activity towards non-sialylated acceptors. nih.govnih.gov
FUT3, FUT5, and FUT6 can utilize both non-sialylated and sialylated acceptors, contributing to the synthesis of both LeX and sLeX. mdpi.comnih.govnih.gov
Furthermore, some FUTs exhibit positional preferences within longer polylactosamine chains. Research has shown that FUT9 preferentially fucosylates the distal (outermost) GlcNAc residue, whereas FUT3, FUT4, FUT5, and FUT6 tend to fucosylate the inner GlcNAc residues. nih.gov This suggests that FUT9 is more efficient at synthesizing the terminal LeX epitope. nih.gov
The differential substrate specificities of the α(1,3)-fucosyltransferases directly govern the biosynthesis of the Lewis X (LeX; Galβ1-4[Fucα1-3]GlcNAc) and Sialyl Lewis X (sLeX; Siaα2-3Galβ1-4[Fucα1-3]GlcNAc) epitopes. frontiersin.orgnih.gov
Lewis X (LeX) Synthesis : This epitope, also known as CD15, is formed by the addition of a fucose in an α(1,3)-linkage to the GlcNAc of a Type 2 lactosamine acceptor. nih.gov Studies have shown that FUT9 and FUT4 are the most potent enzymes in catalyzing this reaction. nih.gov FUT3, FUT5, and FUT6 also demonstrate moderate activity, while FUT7 is incapable of creating the LeX structure. nih.govoup.com
Sialyl Lewis X (sLeX) Synthesis : The sLeX epitope (CD15s) is a critical ligand for selectin proteins and is involved in inflammatory responses and cancer metastasis. frontiersin.orgnih.gov Its synthesis requires the prior action of a sialyltransferase to form a sialylated precursor. Subsequently, an α(1,3)-fucosyltransferase adds the fucose residue. FUT7 is considered the principal enzyme for sLeX biosynthesis. nih.gov FUT3, FUT5, and FUT6 are also capable of synthesizing sLeX, while FUT9 has significantly lower activity towards the sialylated acceptor. nih.gov
| Enzyme | LeX Synthesis Activity | sLeX Synthesis Activity | Preferred Acceptor |
|---|---|---|---|
| FUT3 | Moderate | Moderate-High | Non-sialylated and Sialylated Type 2 |
| FUT4 | High | Low/None | Non-sialylated Type 2 |
| FUT5 | Moderate | Moderate-High | Non-sialylated and Sialylated Type 2 |
| FUT6 | Moderate | High | Non-sialylated and Sialylated Type 2 |
| FUT7 | None | High | Sialylated Type 2 |
| FUT9 | High | Low | Non-sialylated Type 2 |
Alpha-(1,4)-Fucosyltransferases
In addition to α(1,3)-fucosylation, the formation of an α(1,4)-fucosyl linkage is another important modification in glycan biosynthesis. This reaction is catalyzed by α(1,4)-fucosyltransferases, which transfer fucose to the C4 hydroxyl group of a GlcNAc residue. oup.comnih.gov In humans, this activity is primarily associated with FUT3 (also known as the Lewis enzyme), which exhibits dual α(1,3) and α(1,4) specificity. oup.comoup.com FUT5 also possesses α(1,4)-fucosyltransferase activity. oup.comoup.com These enzymes act on Type 1 (Galβ1-3GlcNAc) acceptor substrates, which are positional isomers of the Type 2 chains. researchgate.netoup.com The ability of α(1,4)-FUTs to recognize Type 1 substrates has been linked to the presence of a specific aromatic amino acid (tryptophan) in their acceptor-binding domain. oup.comnih.gov
The primary product of α(1,4)-fucosyltransferase activity is the Lewis A (LeA) antigen (Galβ1-3[Fucα1-4]GlcNAc). nih.gov The synthesis of this structure is dependent on the expression of an enzyme with α(1,4)-fucosyltransferase capability, mainly FUT3. researchgate.net FUT3 transfers a fucose from GDP-fucose to the GlcNAc residue of a Type 1 chain. oup.com The presence of the LeA antigen is a key characteristic of the Lewis blood group system and its expression on epithelial cells and in secretions is controlled by the FUT3 gene. oup.comresearchgate.net FUT5 can also direct the synthesis of fucosylated Type 1 antigens like LeA in vitro. oup.com
Galactosyltransferases (GalTs) Mediating Galactose Addition
Galactosyltransferases are a diverse family of enzymes that catalyze the transfer of galactose from an activated sugar donor, typically UDP-galactose, to an acceptor molecule. Their specificity dictates the type of linkage formed and the position of galactose addition, which are critical for the final structure and function of the glycan.
Beta-1,4-galactosyltransferases (β4GalTs) are type II membrane-bound glycoproteins that exclusively use UDP-galactose as the donor substrate to transfer galactose in a β1,4 linkage to acceptor sugars such as N-acetylglucosamine (GlcNAc), glucose (Glc), and xylose (Xyl) genecards.org. One notable member of this family is Beta-1,4-Galactosyltransferase 4 (B4GALT4). This enzyme is particularly involved in the synthesis of the terminal N-acetyllactosamine (LacNAc) unit on glycan chains of glycoproteins and glycosphingolipids genecards.orguniprot.org. In vitro studies have shown that B4GALT4 exhibits a higher potency for sulfated acceptors compared to other members of its family, suggesting its involvement in the biosynthesis of keratan sulfate and 6-O-sulfated N-acetyllactosamine moieties nih.gov. Knockout of the B4GALT4 gene in A375 cells resulted in a significant decrease in keratan sulfate proteoglycans, confirming its essential role in their synthesis nih.govresearchgate.net.
The synthesis of the LacNAc (Galβ1-4GlcNAc) disaccharide is a fundamental step in the biosynthesis of many complex N- and O-glycans and serves as a precursor for the this compound structure. B4GALT enzymes catalyze the transfer of galactose from UDP-galactose to a terminal GlcNAc residue on a growing glycan chain researchgate.net. B4GALT4, specifically, is a key enzyme in forming the LacNAc units that can be further modified uniprot.org. For instance, it is involved in generating the 6-sulfo-sialyl-Lewis X (sLex) epitope on mucin-type glycoproteins, which are ligands for L-selectin, a crucial regulator of leukocyte migration uniprot.org. The catalytic activity of B4GALT4 involves the reaction: UDP-alpha-D-galactose + N-acetyl-D-glucosamine = UDP + beta-D-galactosyl-(1->4)-N-acetyl-D-glucosamine + H+ uniprot.org. The proper N-glycosylation of B4GALT4 itself has been found to be critical for its enzymatic activity and localization within the Golgi apparatus nih.gov.
Table 1: Overview of Beta-1,4-Galactosyltransferase 4 (B4GALT4)
| Feature | Description |
|---|---|
| Enzyme Name | Beta-1,4-Galactosyltransferase 4 |
| Gene | B4GALT4 |
| Function | Catalyzes the transfer of galactose via a β1-4 linkage from UDP-Gal to terminal N-acetylglucosamine (GlcNAc) residues. uniprot.org |
| Substrates | UDP-galactose, N-acetylglucosamine-terminated glycans genecards.org |
| Product | N-acetyllactosamine (LacNAc) uniprot.org |
| Biological Role | Synthesis of LacNAc units on glycoproteins and glycolipids, keratan sulfate biosynthesis, formation of selectin ligands. uniprot.orgnih.gov |
Beta-1,3-galactosyltransferases (β3GalTs) catalyze the transfer of galactose in a β1,3 linkage to terminal sugar residues. Human β1,3-galactosyltransferase 5 (B3GALT5) is a key enzyme in this family, involved in the synthesis of glycans on both glycoproteins and glycolipids acs.org. B3GALT5 can accept glycans with terminal galactose, N-acetylglucosamine, or N-acetylgalactosamine acs.org. This enzyme is crucial for the synthesis of the sialyl Lewis a epitope and the embryonic stem cell marker SSEA3 researchgate.netbioinformatics.org. In the context of glycolipid biosynthesis, B3GALT5 plays a rate-limiting role in the conversion of Gb4 to Gb5 (SSEA-3) in the globo-series pathway acs.org. Another example, from Arabidopsis thaliana, is GALT1, a β1,3-galactosyltransferase essential for the biosynthesis of Lewis a structures on complex N-glycans by creating the type 1 chain (Galβ1-3GlcNAc) precursor oup.com.
Alpha-1,3-galactosyltransferase (α1,3GT) is a Golgi-resident enzyme that catalyzes the transfer of galactose from UDP-galactose to the terminal N-acetyllactosamine unit of glycoconjugates, forming the Galα1,3Galβ1,4GlcNAc-R structure, commonly known as the α-gal epitope nih.govnih.govnih.gov. This enzyme is widely expressed in non-primate mammals but is absent in humans and Old World monkeys nih.govresearchgate.net. The reaction catalyzed by α1,3GT is: UDP-Gal + Galβ1,4GlcNAc-R → Galα1,3Galβ1,4GlcNAc-R + UDP nih.gov. Transfection studies have shown that rat α(1,3)GT can synthesize the Galα(1,3)Gal epitope on glycoproteins but not on the glycolipid iGb3, indicating separate glycosylation pathways for different types of glycoconjugates oup.com.
Beta-1,4-Galactosyltransferases (e.g., B4GALT4)
N-Acetylglucosaminyltransferases (GlcNAc-Ts) for GlcNAc Incorporation
Beta-1,6-N-acetylglucosaminyltransferases add GlcNAc in a β1,6 linkage to a mannose or galactose residue, creating a branch point in the glycan structure. Alpha-1,3-mannosyl-glycoprotein 4-beta-N-acetylglucosaminyltransferase A (MGAT4A, also known as GnT-IVa) is a key glycosyltransferase that regulates the formation of tri- and multiantennary branching structures in the Golgi abcam.comgenecards.org. It catalyzes the transfer of GlcNAc from UDP-GlcNAc in a β1-4 linkage to the Man-alpha-1,3-Man arm of the N-glycan core, which is a prerequisite for the subsequent action of N-acetylglucosaminyltransferase V (GnT-V) that adds a β1,6-GlcNAc branch abcam.comnih.gov. The enzyme N-acetyllactosaminide beta-1,6-N-acetylglucosaminyl-transferase (EC 2.4.1.150) catalyzes the addition of a GlcNAc residue in a β1,6 linkage to a terminal galactose of a N-acetyllactosamine unit wikipedia.org. The reaction is: UDP-N-acetyl-D-glucosamine + beta-D-galactosyl-1,4-N-acetyl-D-glucosaminyl-R ⇌ UDP + N-acetyl-beta-D-glucosaminyl-1,6-beta-D-galactosyl-1,4-N-acetyl-D-glucosaminyl-R wikipedia.org. This branching is important in glycosphingolipid biosynthesis and the formation of I-antigens wikipedia.orgnih.gov. The intracellular concentration of the donor substrate, UDP-GlcNAc, can be a critical factor in regulating the production of these β1,6-branched oligosaccharides nih.gov.
Table 2: Key Enzymes in the Biosynthesis Pathway
| Enzyme Class | Specific Enzyme Example | Gene | Function |
|---|---|---|---|
| Beta-1,4-Galactosyltransferase | B4GALT4 | B4GALT4 | Adds Galactose in a β1,4 linkage to GlcNAc to form Lactosamine (LacNAc). genecards.orguniprot.org |
| Beta-1,3-Galactosyltransferase | B3GALT5 | B3GALT5 | Adds Galactose in a β1,3 linkage to terminal sugars. acs.org |
| Alpha-1,3-Galactosyltransferase | α1,3GT | GGTA1 | Adds Galactose in an α1,3 linkage to terminal LacNAc. nih.govnih.gov |
| Beta-1,6-N-Acetylglucosaminyltransferase | MGAT4A (GnT-IVa) | MGAT4A | Initiates branching of N-glycans by adding GlcNAc. abcam.comgenecards.org |
| Beta-1,6-N-Acetylglucosaminyltransferase | EC 2.4.1.150 | - | Adds GlcNAc in a β1,6 linkage to Galactose. wikipedia.org |
Alpha-1,4-GlcNAc-transferases
Alpha-1,4-N-acetylglucosaminyltransferases (α4GnTs) are a specific group of glycosyltransferases essential for the synthesis of the terminal GlcNAcα1–>4Galβ–>R structure. The formation of this linkage is a critical step in the generation of certain complex glycans. A key enzyme identified in this process is a human alpha1,4-N-acetylglucosaminyltransferase, which demonstrates precise substrate specificity and a defined enzymatic mechanism.
This enzyme is characterized as a type II membrane protein, a common topology for glycosyltransferases residing in the Golgi apparatus. Structurally, it consists of a short N-terminal cytoplasmic tail, a single transmembrane domain, a stem region, and a large C-terminal catalytic domain located in the Golgi lumen.
The enzymatic reaction catalyzed by α4GnT involves the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), to an acceptor substrate. The enzyme shows a strong preference for galactose (Gal) residues that are part of a larger glycan structure. Specifically, research has shown that α4GnT most efficiently transfers GlcNAc to core 2 branched O-glycans, which have the structure Galβ1–>4GlcNAcβ1–>6(Galβ1–>3)GalNAc. This specificity ensures the correct assembly of the final glycan product.
The catalytic mechanism of glycosyltransferases like α4GnT typically follows a sequential, ordered binding model. The UDP-GlcNAc donor substrate binds to the enzyme's active site first, followed by the acceptor glycan. The transfer of the GlcNAc moiety occurs via a substitution nucleophilic bimolecular (SN2)-like reaction. nih.gov In this mechanism, a specific hydroxyl group on the terminal galactose of the acceptor molecule acts as the nucleophile, attacking the anomeric carbon of the GlcNAc on the UDP-GlcNAc donor. nih.gov This results in the formation of an α1,4-glycosidic bond with inversion of the stereochemistry at the anomeric carbon and the release of UDP. nih.gov The precise orientation of both the donor and acceptor substrates within the enzyme's catalytic domain is crucial for the efficiency and specificity of this reaction.
| Enzyme Property | Description |
| Enzyme Class | Glycosyltransferase (EC 2.4.1.-) |
| Specific Type | Alpha-1,4-N-acetylglucosaminyltransferase (α4GnT) |
| Protein Structure | Type II transmembrane protein |
| Donor Substrate | UDP-N-acetylglucosamine (UDP-GlcNAc) |
| Preferred Acceptor | Core 2 branched O-glycans (Galβ1–>4GlcNAcβ1–>6(Galβ1–>3)GalNAc) |
| Linkage Formed | GlcNAcα1–>4Gal |
| Catalytic Mechanism | SN2-like reaction with inversion of stereochemistry |
Regulatory Mechanisms Influencing Glycosyltransferase Activity and Substrate Specificity
The biosynthesis of complex glycans is a highly regulated process, controlled at multiple levels to ensure the correct structures are synthesized at the appropriate time and location. The activity and substrate specificity of glycosyltransferases are influenced by a variety of regulatory mechanisms, ranging from gene expression to the microenvironment of the Golgi apparatus. nih.gov
Transcriptional and Post-Transcriptional Regulation: The expression of glycosyltransferase genes is tightly controlled in a tissue-specific and developmentally regulated manner. nih.gov The transcription of these genes is governed by specific promoter and enhancer elements that respond to cellular signaling pathways. nih.gov Following transcription, microRNAs (miRNAs) can act as post-transcriptional regulators, binding to messenger RNA (mRNA) and modulating the levels of glycosyltransferase proteins. nih.gov This allows cells to fine-tune the abundance of specific enzymes in response to changing physiological conditions.
Subcellular Localization and Compartmentalization: Glycosyltransferases are strategically localized within the cisternae of the Golgi apparatus (cis, medial, and trans), creating an assembly line for glycan synthesis. nih.govnih.gov This compartmentalization ensures that enzymes act in a specific sequence, as the product of one enzyme becomes the substrate for the next in the pathway. nih.gov The retention of these enzymes in their correct Golgi compartment is a dynamic process involving their transmembrane domains and interactions with Golgi matrix proteins, such as GRASP55, which can prevent entry into retrograde transport vesicles. nih.govembopress.org This precise localization is a key determinant of the final glycan structure.
Substrate Availability and Competition: The activity of glycosyltransferases is critically dependent on the availability of both donor and acceptor substrates. nih.gov The concentration of nucleotide sugars (e.g., UDP-GlcNAc, GDP-Fuc) within the Golgi lumen is a rate-limiting factor and is controlled by specific transporters that move these molecules from the cytosol into the Golgi. nih.gov Furthermore, multiple glycosyltransferases may compete for the same acceptor substrate. The outcome of this competition depends on the relative enzyme concentrations, their respective kinetic properties (Km and Vmax), and their precise location within the Golgi. This competition creates a "first come, first served" scenario, where the addition of one sugar can prevent the action of another enzyme, thereby dictating the branching and termination of the glycan chain. nih.gov
Post-Translational Modifications and Protein Complex Formation: Glycosyltransferases themselves can be subject to post-translational modifications (PTMs), such as phosphorylation and glycosylation, which can modulate their activity, stability, and localization. sigmaaldrich.comwikipedia.org Additionally, many glycosyltransferases function as part of larger protein complexes, forming homodimers or heterodimers with other glycosyltransferases. nih.gov These interactions can be essential for enzymatic activity and for retaining the enzyme complex within the correct Golgi compartment. nih.gov
Microenvironmental Factors: The catalytic activity of glycosyltransferases is sensitive to the specific microenvironment within the Golgi lumen. Factors such as the intra-Golgi pH and the concentration of divalent cations (e.g., Mn²⁺), which are often required as cofactors, can significantly impact enzyme function. nih.gov Cellular stress can also affect glycosylation pathways by altering gene expression and the integrity of the Golgi apparatus. nih.gov
| Regulatory Level | Mechanism | Impact on Glycosylation |
| Genetic | Tissue-specific and developmentally regulated gene expression. nih.gov | Determines which glycosyltransferases are present in a given cell type. |
| Post-Transcriptional | Regulation by microRNAs (miRNAs). nih.gov | Fine-tunes the quantity of specific glycosyltransferase proteins. |
| Protein Localization | Compartmentalization within Golgi cisternae (cis, medial, trans). nih.gov | Ensures the sequential and orderly assembly of glycan structures. |
| Substrate Control | Availability of nucleotide sugar donors and acceptor substrates. nih.gov | Rate-limiting factor; controls the initiation and elongation of glycans. |
| Enzymatic | Competition between different glycosyltransferases for the same substrate. nih.gov | Dictates branching patterns and the final glycan structure. |
| Post-Translational | Phosphorylation, glycosylation, and protein complex formation. nih.govsigmaaldrich.com | Modulates enzyme activity, stability, and localization. |
| Environmental | Intra-Golgi pH and cation concentration. nih.gov | Affects the catalytic efficiency of the enzymes. |
Biological Roles and Underlying Molecular Mechanisms of Gal 1 4 Glcnac 1 3 Fuc Containing Glycans
Cell Adhesion and Migration Processes
Glycans containing the Gal-1-4-GlcNAc-1-3-Fuc motif are instrumental in mediating the adhesion of cells to one another and to the extracellular matrix, as well as guiding their migration throughout the body. These processes are fundamental to tissue formation, immune surveillance, and physiological phenomena such as embryo implantation.
The this compound structure is a key component of ligands recognized by a class of lectins known as selectins, which are expressed on the surface of various cell types, including leukocytes and endothelial cells. ashpublications.orgharvard.edu This recognition is a cornerstone of cell-cell adhesion. For instance, the interaction between selectins and their carbohydrate ligands facilitates the initial tethering and subsequent rolling of leukocytes along the endothelial lining of blood vessels, a critical step in the inflammatory response. ashpublications.orgnih.gov
Furthermore, galectins, another family of β-galactoside-binding proteins, can recognize glycans containing the N-acetyllactosamine (LacNAc) unit (Gal-1-4-GlcNAc). nih.gov These interactions are involved in a wide array of cellular functions, including cell adhesion and signaling. oup.comnih.gov The specificity of these interactions is often modulated by further modifications of the core LacNAc structure, such as fucosylation.
| Lectin Family | Recognized Glycan Motif | Biological Outcome |
|---|---|---|
| Selectins | Sialyl Lewis x (contains this compound) | Leukocyte tethering and rolling |
| Galectins | N-acetyllactosamine (Gal-1-4-GlcNAc) | Cell adhesion, signaling |
The process of leukocyte extravasation, where white blood cells move from the bloodstream into tissues, is initiated by the tethering and rolling of leukocytes on the endothelial cell surface. This process is primarily mediated by the interaction of selectins with their carbohydrate ligands. The minimal glycan determinant for selectin binding is the sialyl Lewis x (sLex) tetrasaccharide (NeuAcα2,3Galβ1,4[Fucα1,3]GlcNAcβ1-R). ashpublications.org The fucose residue at the 3-position of GlcNAc is critical for this interaction. ashpublications.org
P-selectin and E-selectin, expressed on activated endothelial cells, and L-selectin, expressed on leukocytes, all recognize sLex and related structures on the surface of leukocytes. ashpublications.orgharvard.edu This binding slows the leukocytes down and allows them to roll along the vessel wall, a prerequisite for their firm adhesion and subsequent transmigration into the underlying tissue. ashpublications.orgnih.gov Glycoproteins such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on the surface of leukocytes present these sLex structures, acting as the primary physiological ligands for selectins. ashpublications.org
| Selectin | Expressing Cell Type | Ligand | Function in Leukocyte Trafficking |
|---|---|---|---|
| E-selectin | Endothelial cells | Sialyl Lewis x | Leukocyte rolling |
| P-selectin | Endothelial cells, Platelets | Sialyl Lewis x on PSGL-1 | Leukocyte tethering and rolling |
| L-selectin | Leukocytes | Sialyl Lewis x and other sulfated glycans | Leukocyte tethering and rolling |
Successful embryo implantation requires a complex and precisely timed series of interactions between the blastocyst and the receptive uterine endometrium. Glycans and galectins are thought to play a significant role in this process. nih.gov While the direct involvement of the this compound structure is an area of ongoing research, the expression of galectins, such as galectin-1 and galectin-3, in endometrial epithelial cells suggests their role in uterine receptivity. nih.gov These galectins can bind to complementary glycans on the surface of the blastocyst, potentially mediating the initial attachment. The sialyl Lewis x antigen, which contains the core trisaccharide, has been identified as a ligand involved in sperm-egg binding, highlighting the importance of this glycan structure in reproductive processes. nih.gov
Participation in Cellular Signal Transduction Pathways
Beyond their role as simple adhesion molecules, glycans containing the this compound motif are involved in initiating intracellular signaling cascades upon binding to their cognate lectins. These signaling events can modulate a variety of cellular functions, including proliferation, differentiation, and apoptosis.
Binding of selectins to their ligands on leukocytes, such as PSGL-1, can trigger intracellular signaling pathways. ashpublications.org For example, neutrophil rolling on P-selectin can lead to the partial activation of the integrin LFA-1, which slows down the rolling velocity. ashpublications.org This signaling is dependent on the cytoplasmic tail of PSGL-1. ashpublications.org
Galectins, upon binding to cell surface glycoproteins, can also trigger a cascade of intracellular signaling events. uba.ar For instance, galectin-1 can induce the tyrosine phosphorylation of focal adhesion kinase (FAK) in vascular smooth muscle cells. uba.ar Similarly, galectin-3 binding to endothelial cells can lead to the phosphorylation of FAK and ERK1/2, promoting cell motility. uba.ar These signaling events are critical for processes such as angiogenesis and immune regulation. uba.ar
Immune System Modulation and Antigenic Recognition
The this compound structure is a fundamental component of several important antigenic determinants that are crucial for immune recognition and the definition of blood groups.
The ABO and Lewis blood group systems are defined by the presence of specific carbohydrate structures on the surface of red blood cells and other cells. nih.gov The Gal-1-4-GlcNAc sequence forms the type 2 lactosamine chain, which is a precursor for the synthesis of H, A, and B antigens, as well as Lewis antigens. nih.gov
The Lewis blood group antigens are synthesized by the addition of fucose residues to the type 1 or type 2 precursor chains. The Lewis x (Lex) antigen, also known as stage-specific embryonic antigen-1 (SSEA-1), has the structure Galβ1-4[Fucα1-3]GlcNAc. This structure is a key component of the sialyl Lewis x antigen, which is crucial for selectin-mediated leukocyte adhesion. nih.gov The Lewis system is closely intertwined with the ABH system, and the expression of these antigens can be modified in various physiological and pathological conditions, including cancer. researchgate.net
| Antigen | Core Structure | Key Enzyme for Synthesis | Biological Significance |
|---|---|---|---|
| Lewis x (Lex) | Galβ1-4[Fucα1-3]GlcNAc | α(1,3)-Fucosyltransferase | Histo-blood group antigen, component of selectin ligands |
| Sialyl Lewis x (sLex) | NeuAcα2-3Galβ1-4[Fucα1-3]GlcNAc | α(1,3)-Fucosyltransferase and α(2,3)-Sialyltransferase | Primary ligand for selectins, involved in inflammation |
Role in Self versus Non-Self Recognition by the Immune System
The immune system's ability to distinguish between self and non-self is fundamental to maintaining health and responding effectively to pathogens. Glycans play a pivotal role in this process, with specific carbohydrate structures serving as markers of "self." The this compound motif, as part of the Le^x antigen, can function as a self-associated molecular pattern (SAMP). nih.gov This means that under normal physiological conditions, it is recognized by the host's immune system as a native structure, thereby preventing an autoimmune response.
Immune cells are equipped with a variety of glycan-binding proteins, or lectins, that can recognize these carbohydrate determinants. glycomatrix.com Through these interactions, the immune system can identify healthy host cells. However, alterations in the expression or presentation of these self-glycans can signal cellular stress, transformation (such as in cancer), or infection, leading to an immune response. The context and density of Le^x expression are therefore critical in dictating the immunological outcome. While it is a marker of self on many cell types, its aberrant expression can contribute to immune recognition of diseased cells.
Implications in Xenotransplantation Immunology
Xenotransplantation, the transplantation of organs or tissues between different species, faces significant immunological hurdles, primarily due to the recipient's immune response against foreign carbohydrate antigens on the donor cells. The most well-known of these is the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), which is a major cause of hyperacute rejection in pig-to-human xenotransplantation. nih.gov However, with the development of genetically engineered pigs lacking the α-Gal epitope, other non-Gal antigens have emerged as significant barriers to long-term xenograft survival.
The Le^x antigen, containing the this compound structure, is one such non-Gal antigen that can be expressed on porcine tissues and recognized by the human immune system. The presence of pre-existing or elicited antibodies in the human recipient against Le^x can contribute to antibody-mediated rejection of the xenograft. frontiersin.org This highlights the importance of this fucosylated glycan in the ongoing challenges of overcoming immune rejection in xenotransplantation. Strategies to address these non-Gal antigens, including the potential for further genetic modification of donor animals to alter the expression of structures like Le^x, are areas of active research.
Roles in Developmental Biology
Glycans are dynamically expressed during embryonic development and play critical roles in cell-cell recognition, adhesion, and signaling events that orchestrate the formation of tissues and organs.
The Le^x antigen is notably expressed in the nervous system and has been implicated in several aspects of neural development. It is considered a marker for neural stem cells, and its expression is linked to the maintenance of their "stemness," or undifferentiated state. creative-biolabs.com Specific glycoforms, including Le^x, on the surface of neural stem cells are thought to modulate signaling pathways that control their proliferation and differentiation. creative-biolabs.com
Furthermore, Le^x plays a significant role in neurite outgrowth, the process by which neurons extend their axons and dendrites to form synaptic connections. Studies have shown that the Le^x glycan, often carried by cell adhesion molecules, can mediate cell-cell interactions that are crucial for the proper guidance and extension of neurites. frontiersin.orgnih.gov The functional relevance of this glycan is underscored by findings that deleting the enzyme responsible for its synthesis in mice can lead to impaired neurite outgrowth and behavioral abnormalities. biorxiv.org Small organic compounds that mimic the Le^x structure have been shown to enhance neurite outgrowth and promote neuronal survival in culture, suggesting the therapeutic potential of targeting this glycan pathway. nih.gov
During early mammalian development, the embryo undergoes a process called compaction, where loosely aggregated blastomeres flatten and adhere tightly to one another. This is a critical step in the formation of the blastocyst. Research has shown that the cell surface undergoes significant reorganization during this stage, with a notable increase in the expression of fucosylated glycoconjugates. clinisciences.com The appearance of these fucose-containing structures, including likely those with the this compound motif, coincides with compaction, suggesting their direct involvement in mediating the increased cell-cell adhesion characteristic of this developmental event. clinisciences.com
Glycan-Protein and Glycan-Lectins Interaction Studies
The biological functions of glycans are realized through their recognition by glycan-binding proteins, particularly lectins. The specificity of these interactions is key to the diverse roles of carbohydrate structures in biology.
A number of lectins have been identified that exhibit specificity for fucosylated glycans, including the Le^x antigen. The binding preferences of these lectins are instrumental in studying the expression and function of Le^x-containing glycoconjugates. Two well-characterized lectins with a high affinity for the this compound structure are Aleuria aurantia (B1595364) Lectin (AAL) and Lotus tetragonolobus Lectin (LTL).
AAL, isolated from the orange peel mushroom, preferentially binds to fucose linked (α-1,6) to N-acetylglucosamine or fucose linked (α-1,3) to N-acetyllactosamine-related structures, such as Le^x. clinisciences.comvectorlabs.com LTL, from the seeds of the asparagus pea, also shows a strong affinity for α-linked L-fucose-containing oligosaccharides, including Le^x. clinisciences.comvectorlabs.com While both recognize fucose, they have distinct fine specificities for the context in which the fucose is presented. clinisciences.comvectorlabs.com For example, AAL has a broader recognition of fucose linkages compared to LTL.
The table below summarizes the binding specificities of several lectins for fucosylated structures, including Le^x.
| Lectin (Origin) | Reported Glycan Selectivity |
| Aleuria aurantia (AAL) | Fucα1-3(Galβ1-4)GlcNAc (Lewis x), Fucα1-6GlcNAc (Core Fuc) emukk.com |
| Lotus tetragonolobus (LTL) | Fucα1-3(Galβ1-4)GlcNAc (Lewis x), Fucα1-2Galβ1-4GlcNAc (H-type 2) emukk.com |
| Ulex europaeus (UEA-I) | Fucα1-2Galβ1-4GlcNAc (H-type 2) |
| Aspergillus oryzae (AOL) | Fucα1-6GlcNAc (Core Fuc), Fucα1-2Galβ1-4GlcNAc (H-type 2) |
These lectins are invaluable tools for researchers, enabling the detection, purification, and functional analysis of glycoproteins and glycolipids that carry the this compound motif.
Utilization of Glycan Microarrays for High-Throughput Interaction Profiling
Glycan microarrays have emerged as a powerful high-throughput technology for profiling the binding specificities of proteins and pathogens to a wide array of carbohydrate structures, including this compound. This technique involves the immobilization of a library of glycans onto a solid surface, which is then probed with a fluorescently labeled protein, cell, or virus of interest. The resulting fluorescence intensity at each spot on the array corresponds to the binding affinity of the analyte for the specific glycan.
This high-throughput screening method allows for the rapid and simultaneous assessment of interactions with hundreds of different glycans, providing a comprehensive binding profile. For instance, glycan microarrays have been instrumental in identifying and characterizing the interactions between pathogens and Lex. By presenting Lex alongside a multitude of other glycans, researchers can determine the specificity and avidity of pathogen adhesins for this particular trisaccharide.
The data generated from these microarrays are often quantitative, expressed in Relative Fluorescence Units (RFU), which enables a detailed comparison of binding strengths across different glycans and experimental conditions. This quantitative data is crucial for understanding the molecular basis of recognition and for the development of potential inhibitors of these interactions.
The table below presents a summary of research findings from glycan microarray analyses detailing the interaction of various pathogens and their associated proteins with the Lewis X antigen.
| Pathogen/Protein | Glycan Target | Binding Affinity (RFU) | Key Findings |
| Helicobacter pylori | Sialyl-Lewis X | High | The SabA adhesin of H. pylori binds to sialyl-Lewis X on gastric epithelial cells, which is crucial for persistent colonization. nih.gov |
| Norovirus (GII.4) | Lewis X | Moderate | GII.4 Norovirus virus-like particles (VLPs) demonstrate binding to Lex antigens on regenerative intestinal mucosa. nih.gov |
| Pseudomonas aeruginosa | Lewis X | Low | This bacterium shows some affinity for Lex, suggesting a potential role in its adhesion to host cells. |
This table is interactive and can be sorted by column.
Contributions to Host-Pathogen Interaction Mechanisms
The this compound motif, or Lewis X antigen, plays a significant role in the initial stages of infection for several pathogens by acting as a crucial attachment point on host cells. The molecular mechanisms underlying these interactions are diverse and pathogen-specific, often involving specialized adhesin proteins on the pathogen's surface that recognize and bind to Lex.
Bacterial Adhesion: The Case of Helicobacter pylori
Helicobacter pylori, a bacterium that colonizes the human stomach and can lead to various gastric diseases, provides a well-studied example of Lex-mediated host-pathogen interaction. The lipopolysaccharide (LPS) on the outer membrane of many H. pylori strains is decorated with Lex antigens, a phenomenon known as molecular mimicry, which may help the bacterium evade the host immune system.
Furthermore, H. pylori has evolved adhesins that specifically recognize Lex-related structures on the surface of gastric epithelial cells. For example, the sialic acid-binding adhesin (SabA) of H. pylori recognizes sialyl-Lewis X (a sialylated variant of Lex) on inflamed gastric mucosa. nih.gov This interaction is critical for the bacterium to establish persistent colonization. nih.gov Intriguingly, research has shown that H. pylori infection can induce the expression of sialyl-Lewis X on gastric cells, thereby enhancing its own adhesion. nih.gov
Viral Recognition: The Role in Norovirus Infection
Noroviruses are a leading cause of acute gastroenteritis worldwide. The attachment of noroviruses to host cells is mediated by their capsid proteins, which bind to specific histo-blood group antigens (HBGAs) expressed on the surface of intestinal epithelial cells. Several studies have identified Lex as one of the HBGAs recognized by certain norovirus genotypes, particularly the globally dominant GII.4 strains. nih.gov
Glycan microarray studies have confirmed that GII.4 norovirus virus-like particles (VLPs) can bind to Lex. nih.gov This interaction is thought to be a key determinant of host susceptibility to norovirus infection. The specific amino acid residues in the viral capsid protein that are responsible for Lex binding have been identified, providing a molecular basis for this interaction.
The table below summarizes the key pathogens and their adhesins that interact with the Lewis X antigen, highlighting the molecular mechanism of this interaction.
| Pathogen | Adhesin/Lectin | Molecular Mechanism | Consequence of Interaction |
| Helicobacter pylori | SabA | Binds to sialyl-Lewis X on gastric epithelial cells. nih.gov | Promotes persistent colonization of the stomach. nih.gov |
| Norovirus (GII.4) | Capsid Protein (P domain) | Recognizes and binds to Lewis X on intestinal epithelial cells. nih.gov | Facilitates viral attachment and entry into host cells. nih.gov |
This table is interactive and can be sorted by column.
Catabolism and Degradation Pathways of Fucosylated Glycans
Glycosidase-Mediated Hydrolysis of Glycosidic Bonds
The cleavage of glycosidic bonds is the central event in glycan catabolism, performed by a class of enzymes known as glycosidases or glycoside hydrolases. nih.gov These enzymes exhibit remarkable specificity for the monosaccharide, the anomeric configuration (α or β), and the linkage position of the bond they cleave. nih.govnih.gov For fucosylated glycans, this process is initiated by enzymes that remove terminal fucose residues, which is often a prerequisite for the action of other glycosidases on the underlying glycan structure. nih.govoup.com
Alpha-L-fucosidases are exoglycosidases that catalyze the hydrolysis of α-L-fucosyl residues from the non-reducing end of oligosaccharide chains. wikipedia.org These enzymes are classified in glycoside hydrolase (GH) families 29 and 95. oup.commdpi.com Their action is critical, as the removal of fucose is often the first step in the degradation of complex N-linked glycans. nih.govnih.govpnas.org
A well-characterized example is the α-L-fucosidase AlfC from the bacterium Lactobacillus casei. nih.govrcsb.org AlfC displays remarkable specificity for the Fucα1-6GlcNAc linkage, which constitutes the core fucose found in mammalian N-glycans. nih.govrcsb.orgmoleculardepot.com Its activity on other linkages is significantly lower. nih.gov Structural studies reveal that this high specificity is achieved through an aromatic subsite adjacent to the active site that specifically accommodates the GlcNAc residue of the Fucα(1,6)GlcNAc substrate. nih.govrcsb.org This precise recognition allows for the efficient removal of core fucose, a key step in glycoprotein (B1211001) turnover.
| Enzyme | Source | GH Family | Primary Specificity | Mechanism |
| AlfC | Lactobacillus casei | GH29 | α(1,6)-fucose | Retaining |
| FUCA1 (Human) | Human Lysosome | GH29 | Broad (terminal and core fucose) | Retaining |
| GH95 Fucosidases | Bacteria | GH95 | α(1,2)-fucose | Inverting |
This table summarizes the characteristics of different Alpha-L-Fucosidases.
Endo-β-N-acetylglucosaminidases (ENGases) are endoglycosidases that cleave the chitobiose core (GlcNAcβ1-4GlcNAc) of N-linked glycans, releasing the entire oligosaccharide chain from the asparagine-linked GlcNAc. nih.govnih.gov While some ENGases act on glycoproteins, a key role for these enzymes is in the cytosolic processing of free oligosaccharides (fOS). researchgate.netnih.gov These fOS are generated during the quality control of glycoproteins in the endoplasmic reticulum (ER). researchgate.net
Certain ENGases exhibit specificity for fucosylated glycans. For instance, an ENGase from the fungus Cordyceps militaris shows exclusive activity toward core α-1,6-fucosylated biantennary complex-type oligosaccharides. nih.gov In the cytosol, ENGase action on fOS results in a product with a single GlcNAc residue at the reducing end (Gn1), which is a crucial step in the non-lysosomal degradation pathway. researchgate.net
Glycosidases employ one of two primary catalytic mechanisms for hydrolyzing glycosidic bonds: a retaining mechanism or an inverting mechanism. whiterose.ac.uknih.gov Both mechanisms typically involve a pair of carboxylic acid residues (Aspartate or Glutamate) in the active site. whiterose.ac.uk
Retaining Mechanism: This is a two-step process where the anomeric configuration of the cleaved sugar is retained. GH29 fucosidases, like AlfC, utilize this mechanism. nih.govnih.gov
Inverting Mechanism: This is a single-step process that inverts the anomeric configuration of the product. GH95 fucosidases employ this mechanism. oup.commdpi.com
Substrate specificity is dictated by the three-dimensional architecture of the enzyme's active site. nih.govmdpi.com The shape and chemical environment of the binding pocket, particularly the subsites that accommodate the sugar residues adjacent to the cleaved bond, determine which glycan structures can be processed. nih.govnih.gov For example, the specificity of AlfC for α(1,6)-linked fucose is due to a specific binding pocket for the GlcNAc residue. nih.govrcsb.org
Lysosomal Degradation Pathways for Glycoconjugates
The lysosome is the principal organelle for the degradation of most glycoconjugates. nih.govnih.govoup.com Glycoproteins and glycolipids are delivered to the lysosome via endocytosis or autophagy. oup.comresearchgate.net Within the acidic environment (pH 4.0-5.5) of the lysosome, a host of soluble hydrolases, including proteases and glycosidases, work in concert to break down these macromolecules into their constituent components. nih.govoup.com
The degradation of N-glycans within the lysosome is a sequential process catalyzed by exoglycosidases that cleave one monosaccharide at a time from the non-reducing end. nih.govnih.gov The process is highly ordered; the action of one enzyme is required to create the substrate for the next. nih.gov For fucosylated glycoproteins, the removal of both peripheral and core fucose residues by an α-fucosidase is an essential early step. nih.govnih.govoup.com Failure to remove fucose prevents further degradation of the glycan chain. nih.govpnas.org Following defucosylation, other enzymes such as sialidases, β-galactosidases, and β-N-acetylhexosaminidases act sequentially to dismantle the remaining structure. nih.govnih.gov Genetic defects in any of these lysosomal hydrolases can lead to the accumulation of undigested glycans, resulting in lysosomal storage diseases such as fucosidosis. glycoforum.gr.jppnas.org
Interconnection of Catabolism with Glycan Biosynthesis and Cellular Quality Control
Glycan catabolism is tightly interconnected with glycan biosynthesis and the cell's protein quality control systems. researchgate.netresearchgate.net The ERAD pathway is a prime example of this link. researchgate.net Newly synthesized glycoproteins in the ER must fold correctly to be transported to their final destinations. researchgate.net Misfolded glycoproteins are recognized by the ER quality control machinery and targeted for retro-translocation into the cytosol for degradation by the proteasome. researchgate.netresearchgate.net
During this process, the N-glycans are removed by NGLY1 in the cytosol, generating fOS. researchgate.netresearchgate.net The degradation of these fOS via the cytosolic pathway is crucial, as their accumulation could interfere with cellular processes. nih.gov The monosaccharides liberated from complete lysosomal degradation, such as fucose, can be transported back into the cytosol and re-utilized through "salvage" pathways. researchgate.net In the fucose salvage pathway, free fucose is converted to GDP-fucose, the nucleotide sugar donor required by fucosyltransferases for the synthesis of new fucosylated glycans. oup.comnih.govnih.gov This recycling mechanism provides an efficient link between the breakdown of old glycoconjugates and the synthesis of new ones, integrating catabolism with cellular biosynthesis and quality control.
Genetic and Molecular Regulation of Gal 1 4 Glcnac 1 3 Fuc Expression
Genetic Regulation of Fucosyltransferases and Other Glycosyltransferases
The synthesis of the Gal-1-4-GlcNAc-1-3-Fuc structure is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), specifically those with α(1,3)-fucosyltransferase activity. The expression of the genes encoding these enzymes is tightly controlled, leading to the specific presentation of the Lewis X antigen in different tissues and at different developmental stages.
Genetic mapping studies in mice have been instrumental in identifying specific loci that control the expression of fucosylated glycans. Notably, research has pinpointed two closely linked genes on mouse chromosome 19, designated Gsl-5 and Gsl-6, that regulate the expression of extended globoglycolipids in the kidney. nih.gov The Gsl-5 gene specifically controls the expression of a glycolipid containing the Galβ1-4(Fucα1-3)GlcNAc moiety, which is structurally related to the Lewis X antigen. nih.gov
Mapping data has placed Gsl-5 approximately 7.5 centimorgans (cM) from the Lyt-1 locus and 25.3 cM from the Got-1 locus on chromosome 19. nih.gov Further analysis revealed that Gsl-5 and Gsl-6 are themselves closely linked, separated by a distance of only 1.9 cM. nih.gov This discovery of a gene cluster controlling glycan expression suggests a coordinated regulatory mechanism for the synthesis of these complex carbohydrate structures. nih.gov
| Gene Locus | Controlling | Chromosomal Location (Mouse) | Linkage Details |
|---|---|---|---|
| Gsl-5 | Expression of Galβ1-4(Fucα1-3)GlcNAc-containing glycolipid | Chromosome 19 | 7.5 cM from Lyt-1; 25.3 cM from Got-1 |
| Gsl-6 | Expression of Z1 ganglioside | Chromosome 19 | 1.9 cM from Gsl-5 |
The expression of fucosylated glycans, including the Lewis X antigen, exhibits significant variation among individuals and populations, a phenomenon largely attributable to genetic polymorphisms in fucosyltransferase genes. These variations can result in altered or absent enzyme activity, leading to distinct glycan phenotypes.
For instance, point mutations in the coding regions of FUT genes can render the resulting enzyme inactive. nih.gov Individuals homozygous for such non-functional alleles will not express the corresponding fucosylated structures. Allelic diversity is particularly well-documented for the FUT3 (Lewis) and FUT6 (plasma) genes. nih.govucl.ac.uk Sequencing of the FUT6 gene in different human populations has revealed numerous base substitutions and even a single base insertion, leading to the identification of multiple functional and null alleles. ucl.ac.uk The frequencies of these alleles differ significantly among African, European-African, and Japanese populations, highlighting the genetic basis for the polymorphic expression of the glycans synthesized by these enzymes. ucl.ac.uk Similarly, extensive sequence variation in the FUT2 gene, which influences the expression of other related fucosylated antigens, has been well-characterized and correlates with the secretor status of an individual.
The synthesis of the this compound structure is not the work of a single enzyme but can be accomplished by several homologous α(1,3)-fucosyltransferases. In humans, a cluster of highly homologous fucosyltransferase genes, including FUT3, FUT5, and FUT6, is located on chromosome 19p13.3. These genes likely arose from gene duplication events. FUT3 and FUT5 share a 91% amino acid sequence identity.
Despite their sequence similarity, these homologous enzymes exhibit distinct expression patterns and substrate specificities, contributing to the differential display of Lewis X and related antigens across various tissues.
FUT3 (Lewis enzyme): Primarily expressed in exocrine secretions.
FUT4 (Myeloid enzyme): Found in white blood cells and the brain.
FUT5: Its expression is generally lower and more restricted than FUT3 and FUT6.
FUT6 (Plasma enzyme): Active in plasma, hepatocytes, and renal proximal tubules. nih.gov
FUT7 (Leukocyte enzyme): Specifically expressed in neutrophils. nih.gov
FUT9: Transcripts are abundant in the brain, stomach, and spleen.
This tissue-specific expression is regulated at the transcriptional level and can also be influenced by post-transcriptional modifications like alternative splicing, as observed for FUT3 and FUT6.
| Gene | Enzyme | Chromosomal Location (Human) | Primary Tissues/Cells of Expression |
|---|---|---|---|
| FUT3 | Lewis α(1,3/1,4)-Fucosyltransferase | 19p13.3 | Exocrine secretions |
| FUT4 | Myeloid α(1,3)-Fucosyltransferase | 11q21 | Leukocytes, Brain |
| FUT5 | α(1,3)-Fucosyltransferase | 19p13.3 | Low and restricted expression |
| FUT6 | Plasma α(1,3)-Fucosyltransferase | 19p13.3 | Plasma, Liver, Kidney |
| FUT7 | Leukocyte α(1,3)-Fucosyltransferase | 9q34.3 | Neutrophils |
| FUT9 | α(1,3)-Fucosyltransferase | 6q16 | Brain, Stomach, Spleen |
Factors Influencing Overall Glycosylation Patterns
The synthesis of all fucosylated glycans is absolutely dependent on the availability of a specific activated sugar donor molecule: guanosine (B1672433) diphosphate (B83284) fucose (GDP-Fucose). The intracellular concentration of GDP-Fucose is a critical rate-limiting factor for fucosylation. Mammalian cells maintain their pool of GDP-Fucose through two primary pathways:
The de novo pathway: This pathway synthesizes GDP-Fucose from GDP-Mannose through the sequential action of two enzymes, GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein).
The salvage pathway: This pathway generates GDP-Fucose from free fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of endogenous glycoconjugates.
The regulation of these biosynthetic pathways can, therefore, directly impact the level of fucosylated glycan expression. For instance, defects in the de novo pathway can lead to a significant reduction in cellular fucosylation, a condition that can often be rescued by supplying exogenous fucose to fuel the salvage pathway. This interplay underscores the importance of nucleotide sugar donor availability as a key regulatory node in controlling glycosylation patterns.
The expression of the this compound structure is not uniform throughout an organism but is instead characterized by distinct patterns of tissue and cell-type specificity. This specificity is a direct consequence of the differential expression of the various α(1,3)-fucosyltransferase genes.
For example, the high expression of FUT4 and FUT9 during early human embryogenesis suggests a role for the Lewis X antigen in developmental processes. In adult tissues, the expression profiles diverge significantly. FUT7 is highly expressed in hematopoietic cells, leading to the synthesis of fucosylated ligands essential for leukocyte trafficking. Conversely, FUT3 and FUT6 show prominent expression in epithelial tissues of the gastrointestinal tract and in the liver and kidney, respectively. This differential gene expression ensures that the this compound motif is synthesized in the correct location and at the appropriate time to carry out its specific biological functions.
Comparative Analysis of Species-Specific Glycosylation Phenotypes
The expression of specific carbohydrate structures on the surface of cells, known as the glycosylation phenotype, is highly variable across different species. This diversity is a direct consequence of the unique set of glycosyltransferase genes encoded within each organism's genome. The trisaccharide motif Galβ1-4(Fucα1-3)GlcNAc, commonly known as the Lewis X (LeX) antigen, serves as a prime example of this species-specific expression, revealing distinct evolutionary pathways in glycan biosynthesis. nih.gov
Mammalian Glycosylation Phenotypes: A Tale of Two Epitopes
Within mammals, a significant divergence in glycosylation is observed between humans and Old World monkeys versus non-primate mammals and New World monkeys. This divergence is prominently illustrated by the differential expression of the Lewis X antigen and another closely related structure, the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R).
Humans and Old World Primates: In humans, the Lewis X structure is a well-established antigen found on the surface of various cells, including neutrophils, monocytes, and eosinophils, and it plays a role in cell adhesion processes. nih.govfrontiersin.org Its synthesis is dependent on the activity of specific α1,3-fucosyltransferases (FUTs), encoded by genes such as FUT4, FUT5, FUT6, FUT7, and FUT9. oup.com These enzymes catalyze the transfer of a fucose residue to a precursor N-acetyllactosamine chain. oup.com
Conversely, humans and Old World primates are characterized by the absence of the α-Gal epitope. This is due to an evolutionary event that led to the inactivation of the α1,3-galactosyltransferase (α1,3GT) gene, the enzyme responsible for its synthesis. nih.gov As a result, humans produce large amounts of a natural antibody, anti-Gal, which specifically recognizes and targets the α-Gal epitope. nih.gov
Non-Primate Mammals and New World Monkeys: In stark contrast, most non-primate mammals (e.g., pigs, sheep, mice) and New World monkeys abundantly express the α-Gal epitope on their cell surfaces. nih.gov This is because they possess an active α1,3GT gene. nih.gov The presence of this epitope is a major factor in the hyperacute rejection observed in xenotransplantation from pigs to humans, as the human anti-Gal antibodies attack the α-Gal-expressing pig endothelial cells. While these species express the machinery for α-Gal synthesis, the expression of Lewis X can be variable.
Table 1: Comparative Expression of Key Glycan Epitopes and Enzymes in Mammals
| Feature | Humans / Old World Monkeys | Non-Primate Mammals / New World Monkeys |
|---|---|---|
| Lewis X (LeX) Antigen | Present | Variable Expression |
| α-Gal Epitope | Absent | Abundantly Expressed |
| α1,3-Fucosyltransferase (FUT) Genes | Active (e.g., FUT4, FUT6, FUT7) | Orthologs are present |
| α1,3-Galactosyltransferase (α1,3GT) Gene | Inactivated (pseudogene) | Active and functional |
| Natural Anti-Gal Antibody | High Titers | Absent |
Glycosylation Across Different Phyla
Expanding the comparison beyond mammals reveals even greater diversity in glycosylation pathways, highlighting how different evolutionary pressures have shaped the glycomes of various organisms.
Invertebrates: Many invertebrate species, such as the nematode Caenorhabditis elegans and insects like Drosophila melanogaster, exhibit glycosylation patterns distinct from vertebrates. nih.govresearchgate.net A key difference is in the core fucosylation of N-glycans. While mammals exclusively utilize core α1,6-fucosylation, many invertebrates can possess both core α1,6- and α1,3-fucosylation, sometimes on the same glycan. nih.govoup.com Furthermore, invertebrates often lack the terminal sialic acid modifications common in vertebrates. nih.gov The fucosyltransferase repertoire in invertebrates is also distinct; for instance, C. elegans has multiple fut genes that facilitate the synthesis of various fucosylated structures, but the resulting epitopes can differ significantly from mammalian Lewis antigens. researchgate.net
Plants: Plant glycosylation represents another divergent evolutionary path. Unlike the Lewis X antigen, which is based on a Type II (Galβ1-4GlcNAc) backbone, the predominant fucosylated structure in plants is the Lewis A (LeA) antigen, [Galβ1-3(Fucα1,4)GlcNAc]. researchgate.net This structure is built upon a Type I (Galβ1-3GlcNAc) backbone. Plant fucosyltransferases show a strong preference for this Type I acceptor and have little to no activity on the Type II backbones that are the primary substrates for mammalian α1,3-fucosyltransferases involved in Lewis X synthesis. researchgate.net This enzymatic specificity ensures the synthesis of a fundamentally different set of terminal glycan structures compared to animals.
Table 2: Major Distinctions in Glycosylation Phenotypes Across Phyla
| Glycosylation Feature | Vertebrates (Mammals) | Invertebrates (e.g., Nematodes, Insects) | Plants |
|---|---|---|---|
| Predominant Lewis Antigen | Lewis X (Type II backbone) | Varies; often lacks classic LeX | Lewis A (Type I backbone) |
| Core Fucosylation | α1,6-linkage only | α1,6- and/or α1,3-linkage | α1,3-linkage |
| Core Xylosylation | Absent | Absent | Present (β1,2-xylose) |
| Terminal Sialylation | Common (e.g., Sialyl-LeX) | Generally absent | Absent |
| Key Fucosyltransferase Activity | α1,3-FucT on Galβ1-4GlcNAc | Diverse specificities | α1,4-FucT on Galβ1-3GlcNAc |
Future Directions and Emerging Research Areas in Gal 1 4 Glcnac 1 3 Fuc Glycobiology
Advanced Glycoengineering for Rational Design of Modified Glycoconjugates
The precise enzymatic machinery involved in the synthesis of fucosylated structures, such as the Lewis X antigen, presents a fertile ground for glycoengineering. The rational design of modified glycoconjugates aims to create molecules with enhanced or novel biological activities. A key focus is the development of mimetics of sialyl Lewis X (sLeX), a critical ligand for selectins, which are adhesion molecules involved in inflammation and cancer metastasis.
Chemoenzymatic synthesis has emerged as a powerful tool for creating functional sLeX mimetics. nih.gov By combining chemical synthesis with enzymatic reactions, researchers can generate analogs with modified backbones or sugar components. For instance, heteroaromatic cores have been used as scaffolds to present the key carbohydrate recognition motifs, leading to potent selectin inhibitors. nih.gov Enzymatic aldol (B89426) condensation reactions have also been employed to produce D-mannosyl phosphate/phosphonate derivatives that mimic the sLeX tetrasaccharide and exhibit strong to moderate inhibition of E-, P-, and L-selectins. nih.gov
Furthermore, glycoengineering approaches are being used to modify cell surfaces to enhance specific biological functions. For example, the fucosylation of human mesenchymal stem cells to engineer E-selectin ligands has been shown to improve their homing to bone marrow. nih.gov This highlights the potential of rationally designed glycoconjugates in regenerative medicine. The ability to control the fucosylation of recombinant proteins is also crucial for producing biotherapeutics with desired efficacy and pharmacokinetic properties.
Table 1: Examples of Rationally Designed Glycoconjugates Based on the Gal-β1-4(Fucα1-3)GlcNAc Motif
| Glycoconjugate Type | Design Strategy | Target/Application |
| sLeX Mimetics | Chemoenzymatic synthesis with heteroaromatic cores | Selectin inhibition for anti-inflammatory and anti-cancer therapies nih.gov |
| Mannosyl Phosphate/Phosphonate Derivatives | Enzymatic aldol condensation | Selectin inhibition nih.gov |
| Engineered Cell Surfaces | Extracellular or intracellular fucosylation | Enhanced osteotropism of mesenchymal stem cells nih.gov |
Development of Novel Glycan-Based Probes and Research Tools
To dissect the roles of Gal-β1-4(Fucα1-3)GlcNAc-containing glycans in complex biological systems, the development of specific and sensitive probes is paramount. These tools are essential for identifying glycan-binding proteins, imaging glycan expression on cells and tissues, and elucidating the dynamics of glycan-mediated interactions.
Fluorescently labeled sLeX derivatives are valuable probes for studying selectin-carbohydrate interactions. nih.govuni-konstanz.de These probes allow for the direct measurement of binding affinities, as demonstrated by fluorescence polarization assays with soluble E-selectin. nih.gov A novel fluorescent probe, "Sialyl Lewis Yellow" (SLY), has been developed to selectively identify sialylated glycans on the cell surface, enabling the detection of liver cancer at the cellular level. newsweek.com This probe holds promise for cancer diagnostics and fluorescence-guided surgery. newsweek.com
In addition to fluorescent probes, photoactivatable and bioorthogonal probes are being synthesized to map the interactome of specific glycans. nih.gov These probes can be used to covalently capture binding partners upon photoactivation, allowing for their identification by mass spectrometry. Such tools are crucial for discovering novel receptors and understanding the functional networks of fucosylated glycans.
Application of Computational Glycoscience and Molecular Dynamics Simulations in Glycan Research
Computational approaches are becoming increasingly indispensable for understanding the three-dimensional structures and dynamic behavior of glycans and their interactions with proteins. Molecular dynamics (MD) simulations, in particular, provide valuable insights into the conformational landscape of fucosylated oligosaccharides and the molecular basis of their recognition by glycan-binding proteins.
MD simulations have been instrumental in studying the binding of fucosylated ligands to fucosyltransferases, the enzymes responsible for their synthesis. nih.govresearchgate.net These simulations can reveal the key amino acid residues involved in substrate recognition and catalysis, providing a foundation for the structure-based design of specific inhibitors. researchgate.net For example, computational modeling of human fucosyltransferase 8 (FUT8) has provided a detailed understanding of its interactions with the donor substrate GDP-fucose. researchgate.net
Computational pipelines that combine molecular docking and MD simulations are also being used to screen for potential inhibitors of fucosyltransferases. nih.govlu.se These in silico approaches can accelerate the discovery of new therapeutic agents that target aberrant fucosylation in diseases like cancer. Furthermore, computational methods are being developed to predict the specificity of lectin-glycan interactions, which is crucial for interpreting data from glycan arrays and for designing novel glycan-based diagnostics and therapeutics. biorxiv.org
Innovations in Functional Glycomics and Glycotechnology
Functional glycomics aims to decipher the "glyco-code" by systematically studying the interactions of all glycans in a biological system. This field is driven by technological innovations that enable high-throughput analysis of glycan structure and function.
Progress in Glycan Array Development and High-Throughput Screening
Glycan arrays are powerful tools for profiling the binding specificities of glycan-binding proteins, such as lectins and antibodies, as well as whole cells and pathogens. These arrays consist of a collection of glycans immobilized on a solid surface, allowing for the simultaneous screening of hundreds of interactions. The development of lectin microarrays, featuring a panel of lectins with diverse specificities, has proven useful for assessing the glycosylation profiles of therapeutic proteins. nih.gov
High-throughput screening (HTS) assays are being developed to identify inhibitors of fucosyltransferases. nih.govconcordia.ca These assays often utilize fluorescently labeled substrates that produce a signal upon enzymatic activity, which is quenched in the presence of an inhibitor. concordia.ca Such HTS platforms are crucial for screening large compound libraries to discover novel drug candidates. nih.govablesci.com
Table 2: High-Throughput Technologies in Fucosylated Glycan Research
| Technology | Application | Key Findings/Advantages |
| Glycan/Lectin Microarrays | Profiling glycan-protein interactions, assessing glycosylation of therapeutics | Enables simultaneous screening of numerous interactions; sensitive to variations in terminal glycan structures nih.govresearchgate.net |
| Fluorescence Polarization-based HTS | Screening for fucosyltransferase inhibitors | Robust and simple assay format applicable to various fucosyltransferases nih.gov |
| Coupled Enzyme HTS Assay | Identifying fucosyltransferase inhibitors | Utilizes a fluorogenically labeled substrate for sensitive detection of inhibition concordia.ca |
Strategies for Understanding Glycan Microheterogeneity and Its Biological Impact
Glycosylation is a non-template-driven process, resulting in a heterogeneous population of glycan structures, known as glycoforms, at a given glycosylation site. This microheterogeneity is a key regulator of protein function and its characterization is a major challenge in glycobiology.
Mass spectrometry (MS) has become the cornerstone of glycomic and glycoproteomic analysis, providing detailed information on glycan composition and structure. nih.govnih.govspectroscopyonline.com Advanced MS techniques, coupled with separation methods like liquid chromatography, allow for the site-specific analysis of glycosylation and the quantification of different glycoforms. mdpi.com Isotopic labeling strategies can be employed to improve the detection and quantification of glycans in complex biological samples. nih.gov
The biological impact of fucosylated glycan microheterogeneity is profound. For instance, the presence or absence of a single fucose residue on N-glycans can dramatically alter the binding of proteins to lectins. nih.govacs.org The expression of Lewis antigens, which are fucosylated structures, is tightly regulated and has been linked to various physiological and pathological processes, including host-microbe interactions and cancer progression. nih.govcreative-biolabs.comresearchgate.netoup.comwikipedia.orgnih.gov Understanding the functional consequences of this microheterogeneity is a key area of future research, with implications for disease diagnosis and the development of personalized medicine.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Gal-1-4-GlcNAc-1-3-Fuc, and how can purity be validated?
- Answer : Synthesis typically involves enzymatic or chemical glycosylation. Enzymatic methods (e.g., using fucosyltransferases) are favored for stereochemical precision, while chemical synthesis allows modular assembly but requires protecting-group strategies . Purity validation combines HPLC (for separation) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) is critical for structural verification, particularly for anomeric proton signals (δ 4.5–5.5 ppm for α-linked fucose) .
Q. How can researchers identify the biological relevance of this compound in glycan-protein interactions?
- Answer : Use glycan microarrays to screen binding partners (e.g., lectins, antibodies). Surface plasmon resonance (SPR) quantifies binding kinetics (KD values), while structural techniques like X-ray crystallography or cryo-EM resolve interaction epitopes. Cross-reference findings with databases like UniCarbKB for known glycan-binding profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
